

"Antileishmanial agent-1" synthesis pathway and feasibility

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Compound of Interest

Compound Name: *Antileishmanial agent-1*

Cat. No.: *B12416530*

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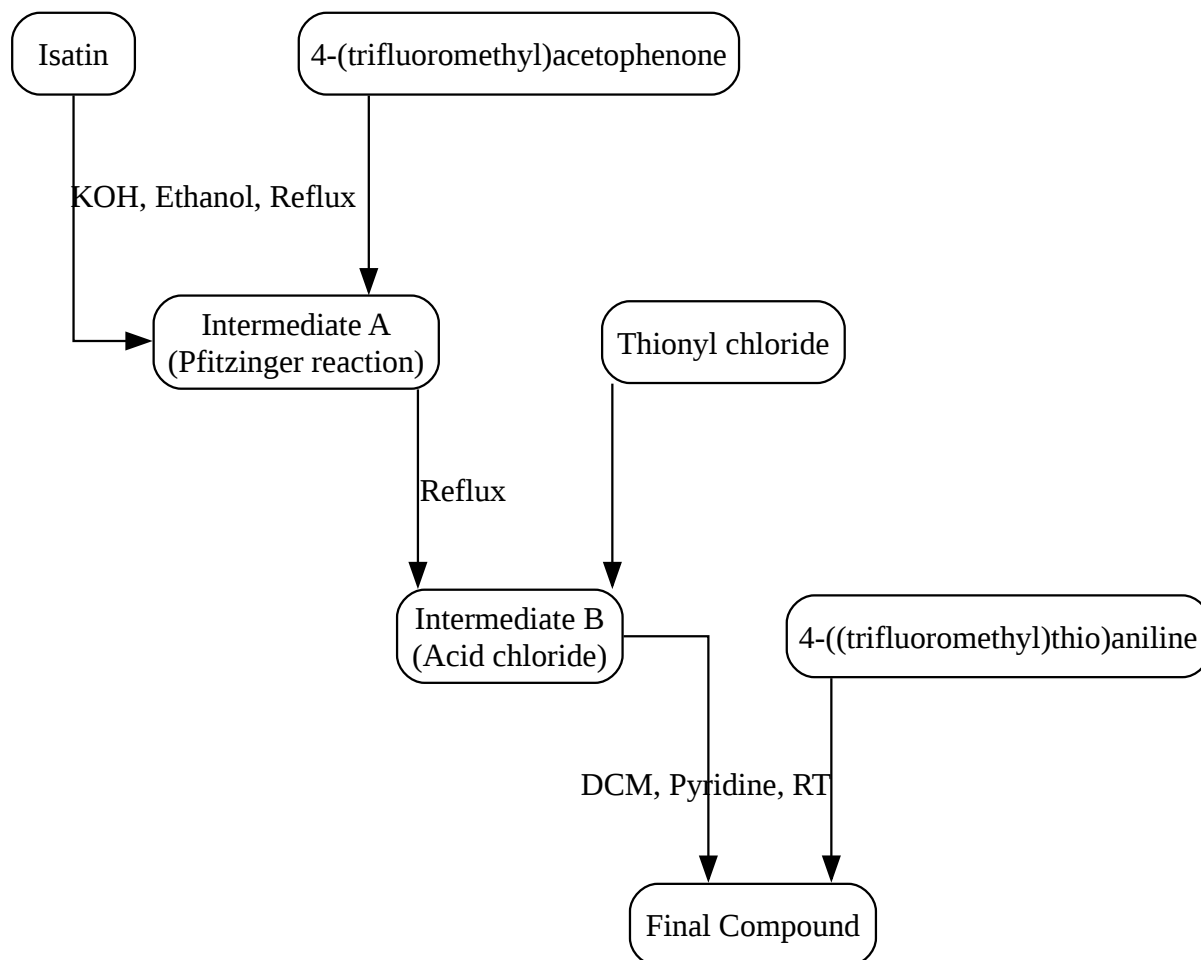
An in-depth technical guide on the synthesis pathway and feasibility of a representative antileishmanial agent.

Introduction

Leishmaniasis is a neglected tropical disease caused by protozoan parasites of the genus *Leishmania*. The development of new, effective, and safe antileishmanial agents is a global health priority. This document provides a technical overview of the synthesis and biological evaluation of a novel antileishmanial agent, herein referred to as 2-(4-(trifluoromethyl)phenyl)-N-(4-((trifluoromethyl)thio)phenyl)quinoline-4-carboxamide, selected as a representative example for "**Antileishmanial agent-1**". This compound has demonstrated significant in vitro activity against *Leishmania* species. We will detail its multi-step synthesis, biological efficacy, and a proposed mechanism of action.

Synthesis Pathway

The synthesis of 2-(4-(trifluoromethyl)phenyl)-N-(4-((trifluoromethyl)thio)phenyl)quinoline-4-carboxamide is a multi-step process commencing from commercially available starting materials. The overall synthetic workflow is depicted below.



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Caption: Multi-step synthesis workflow for the target antileishmanial agent.

Quantitative Data Summary

The following table summarizes the yield and purity at each key step of the synthesis.

Step	Product	Yield (%)	Purity (%)
1	2-(4-(trifluoromethyl)phenyl)quinoline-4-carboxylic acid (Intermediate A)	85	>98
2	2-(4-(trifluoromethyl)phenyl)quinoline-4-carbonyl chloride (Intermediate B)	92	Not isolated
3	2-(4-(trifluoromethyl)phenyl)-N-(4-((trifluoromethyl)thio)phenyl)quinoline-4-carboxamide (Final Compound)	78	>99

Experimental Protocols

Synthesis of 2-(4-(trifluoromethyl)phenyl)quinoline-4-carboxylic acid (Intermediate A)

- A mixture of isatin (1.0 eq), 4-(trifluoromethyl)acetophenone (1.1 eq), and potassium hydroxide (3.0 eq) in ethanol is refluxed for 12 hours.
- The reaction mixture is cooled to room temperature and poured into ice-cold water.
- The solution is acidified with concentrated HCl to pH 3-4, leading to the precipitation of the product.
- The solid is filtered, washed with water, and dried under vacuum to afford Intermediate A as a pale yellow solid.

Synthesis of 2-(4-(trifluoromethyl)phenyl)-N-(4-((trifluoromethyl)thio)phenyl)quinoline-4-carboxamide (Final Compound)

- A suspension of Intermediate A (1.0 eq) in thionyl chloride (10 vol) is refluxed for 4 hours.
- The excess thionyl chloride is removed under reduced pressure to yield the crude acid chloride (Intermediate B).
- Intermediate B is dissolved in dichloromethane (DCM) and added dropwise to a solution of 4-((trifluoromethyl)thio)aniline (1.2 eq) and pyridine (1.5 eq) in DCM at 0 °C.
- The reaction mixture is stirred at room temperature for 6 hours.
- The mixture is washed with 1N HCl, saturated sodium bicarbonate solution, and brine.
- The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
- The crude product is purified by column chromatography (silica gel, hexane:ethyl acetate) to give the final compound as a white solid.

Biological Activity

The synthesized compound was evaluated for its in vitro antileishmanial activity against the promastigote and amastigote forms of *Leishmania donovani*.

In Vitro Antileishmanial Activity

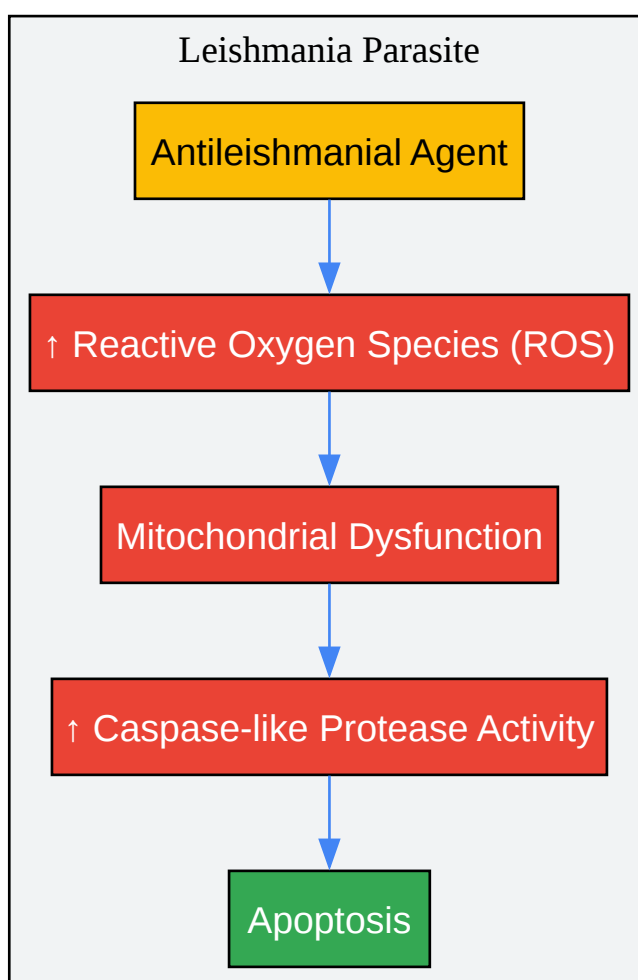
Parasite Stage	IC50 (μM)
Promastigote	2.5 ± 0.3
Amastigote	0.8 ± 0.1

Cytotoxicity Assay

Cell Line	CC50 (μM)
Human macrophage (THP-1)	> 50

Proposed Mechanism of Action: Signaling Pathway

The compound is hypothesized to induce apoptosis in Leishmania parasites by increasing the production of reactive oxygen species (ROS), leading to mitochondrial dysfunction and activation of caspase-like proteases.



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